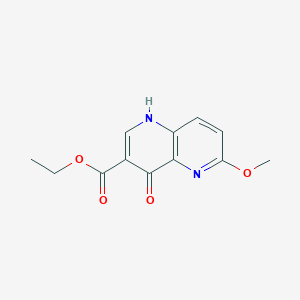

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate

CAS No.: 724788-63-0

Cat. No.: VC8430674

Molecular Formula: C12H12N2O4

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 724788-63-0 |

|---|---|

| Molecular Formula | C12H12N2O4 |

| Molecular Weight | 248.23 g/mol |

| IUPAC Name | ethyl 6-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylate |

| Standard InChI | InChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-13-8-4-5-9(17-2)14-10(8)11(7)15/h4-6H,3H2,1-2H3,(H,13,15) |

| Standard InChI Key | UQVDJAIJPVHGER-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC |

| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a 1,5-naphthyridine backbone, a bicyclic structure comprising two fused pyridine rings with nitrogen atoms at positions 1 and 5. Key substituents include:

-

A hydroxyl (-OH) group at position 4,

-

A methoxy (-OCH) group at position 6,

This arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. The planar aromatic system facilitates π-π stacking interactions, while the ester and hydroxyl groups enable diverse reactivity .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.23 g/mol |

| CAS Number | 53241-92-2 |

| Appearance | Crystalline solid |

| Solubility | Moderate in polar organic solvents (e.g., methanol, DMSO) |

Data derived from ChemicalBook and synthetic studies .

Synthesis and Manufacturing

Primary Synthetic Routes

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate is synthesized via cyclization and functionalization strategies:

Niementowski Reaction

A modified Niementowski reaction employs anthranilic acid derivatives and piperidones under acidic conditions. For example, condensation of 6-methoxyanthranilic acid with 1-benzylpiperidin-4-one in phosphorus oxychloride yields the naphthyridine core, followed by esterification to introduce the ethyl carboxylate group .

Skraup-Type Cyclization

Cyclization of 2-[(6-methoxypyridin-3-ylamino)methylene]malonic acid diethyl ester in the presence of as an oxidant produces the target compound in 45–50% yield . This method emphasizes the role of electron-withdrawing groups in facilitating ring closure.

Optimization and Scalability

Recent advances utilize microwave-assisted synthesis to reduce reaction times from days to hours. For instance, microwave irradiation of precursors in trifluoroethanol at 120°C achieves 68–92% yields, enhancing scalability for industrial applications .

Chemical Reactivity and Functionalization

Key Reactive Sites

-

Hydroxyl Group: Participates in alkylation, acylation, and coordination chemistry.

-

Ethyl Ester: Undergoes hydrolysis to carboxylic acids or transesterification with alcohols.

-

Methoxy Group: Resistant to nucleophilic substitution but amenable to demethylation under strong acids .

Representative Reactions

-

Ester Hydrolysis: Treatment with aqueous NaOH yields 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylic acid, a precursor for metal-organic frameworks .

-

Alkynylation: Copper-catalyzed coupling with phenylacetylene introduces ethynyl groups at position 1, yielding derivatives with enhanced bioactivity .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a scaffold for antitumor and antiviral agents. Its ester group allows facile derivatization; for instance, coupling with indole moieties produces candidates for serotonin receptor modulation .

Material Science

Hydrolysis to the carboxylic acid enables coordination with transition metals (e.g., Cu, Fe) to form luminescent complexes for sensor technologies .

Comparative Analysis of Naphthyridine Derivatives

Recent Advances and Future Directions

The 2023 synthesis of benzo[b] naphthyridine MAO inhibitors highlights the potential of ethynyl-substituted derivatives . Future research should explore:

-

In vivo toxicity profiling of the parent compound.

-

Click chemistry applications to generate triazole-linked prodrugs.

-

Computational modeling to predict binding modes with neurological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume